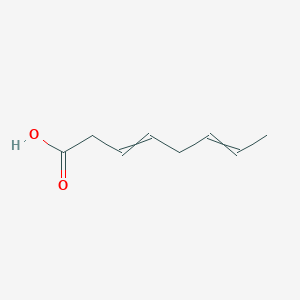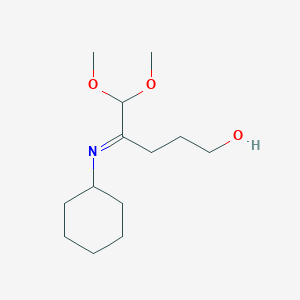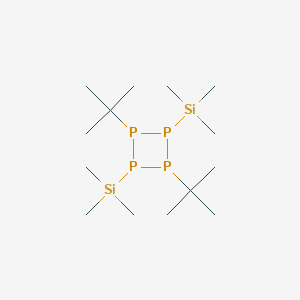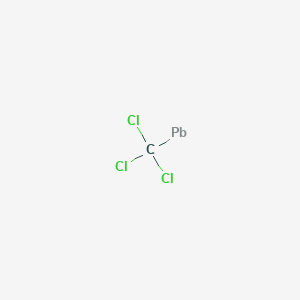
CID 78063711
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trichloromethyl)plumbane is an organolead compound with the chemical formula Pb(CCl3)4 It is a derivative of plumbane, where the hydrogen atoms are replaced by trichloromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Trichloromethyl)plumbane typically involves the reaction of lead compounds with trichloromethylating agents. One common method is the reaction of lead(IV) chloride (PbCl4) with trichloromethyl chloride (CCl3Cl) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of (Trichloromethyl)plumbane is not well-documented, likely due to the compound’s specialized applications and the hazardous nature of lead compounds. the synthesis methods used in laboratory settings can be scaled up with appropriate safety measures and equipment.
Análisis De Reacciones Químicas
Types of Reactions
(Trichloromethyl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert (Trichloromethyl)plumbane to lower oxidation state lead compounds.
Substitution: The trichloromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.
Aplicaciones Científicas De Investigación
(Trichloromethyl)plumbane has several applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other organolead compounds and studying their properties.
Biology: Investigated for its potential effects on biological systems, although its toxicity limits its use.
Medicine: Limited applications due to toxicity, but studied for potential use in radiopharmaceuticals.
Mecanismo De Acción
The mechanism of action of (Trichloromethyl)plumbane involves its interaction with various molecular targets. The trichloromethyl groups can participate in electrophilic reactions, while the lead atom can form coordination complexes with other molecules. These interactions can affect the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Plumbane (PbH4): The parent compound of (Trichloromethyl)plumbane, with hydrogen atoms instead of trichloromethyl groups.
Tetraethyllead (Pb(C2H5)4): Another organolead compound with ethyl groups instead of trichloromethyl groups.
Lead(IV) chloride (PbCl4): A precursor used in the synthesis of (Trichloromethyl)plumbane.
Uniqueness
(Trichloromethyl)plumbane is unique due to the presence of trichloromethyl groups, which impart distinct chemical properties compared to other organolead compounds. These properties include higher electronegativity and reactivity, making it useful for specific applications in research and industry.
Propiedades
Fórmula molecular |
CCl3Pb |
|---|---|
Peso molecular |
325 g/mol |
InChI |
InChI=1S/CCl3.Pb/c2-1(3)4; |
Clave InChI |
NDXUKZASURIKTB-UHFFFAOYSA-N |
SMILES canónico |
C(Cl)(Cl)(Cl)[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


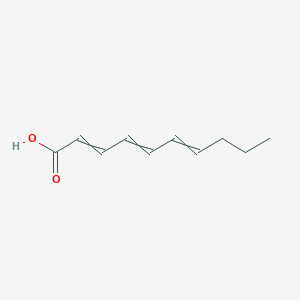
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14466974.png)


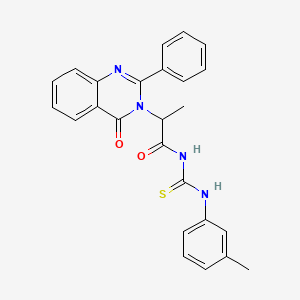
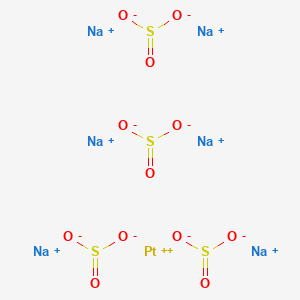
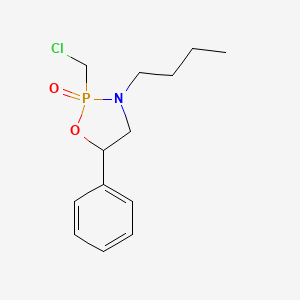

![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
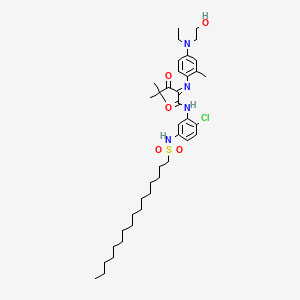
![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
